Tiadinil

概要

説明

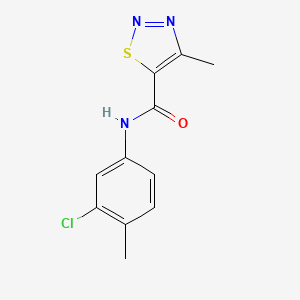

チアディニルは、化学的にはN-(3-クロロ-4-メチルフェニル)-4-メチル-1,2,3-チアゾール-5-カルボキサミドとして知られており、主にイネの病気の防除に使用される新規の全身性殺菌剤です。それは日本農薬株式会社によって発見され、開発されました。この化合物は、ユニークなヘテロ環部分である1,2,3-チアゾールと、病原体に対する植物の防御機構を誘導する独特の作用機序を特徴としています .

製造方法

合成経路と反応条件

チアディニルの合成には、4-メチル-1,2,3-チアゾール-5-カルボン酸のカルボキシル基と3-クロロ-4-メチルアニリンのアミノ基の形式的な縮合が含まれます 。反応は通常、制御された条件下で行われ、目的の生成物の形成が保証されます。

工業生産方法

工業環境では、チアディニルは、同じ基本的な化学反応を伴う大規模合成方法を使用して製造されますが、効率と収率が最適化されています。このプロセスには、ゲル浸透クロマトグラフィーおよび固相抽出による精製などの手順が含まれ、最終生成物の純度が保証されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tiadinil involves the formal condensation of the carboxy group of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the amino group of 3-chloro-4-methylaniline . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale synthesis methods that involve the same basic chemical reactions but are optimized for efficiency and yield. The process includes steps such as purification through gel permeation chromatography and solid-phase extraction to ensure the purity of the final product .

化学反応の分析

反応の種類

チアディニルは、以下を含むさまざまな化学反応を起こします。

酸化: チアディニルは、特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。

還元: この化合物は、還元反応を起こすこともできますが、これらの反応はあまり一般的ではありません。

置換: チアディニルは、置換反応に関与することができます。この反応では、ある官能基が別の官能基に置き換えられます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は通常、制御された温度とpH条件下で行われ、目的の結果が得られるようにします。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チアディニルの酸化は、さまざまな酸化誘導体の形成につながる可能性がありますが、置換反応は、さまざまな置換生成物を生成する可能性があります。

科学研究アプリケーション

チアディニルは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: ヘテロ環化学および植物活性剤の研究におけるモデル化合物として使用されています。

生物学: チアディニルは、植物における全身獲得抵抗の誘導における役割について研究されており、植物生物学研究において貴重なツールとなっています.

医学: 主に農業で使用されていますが、チアディニルの作用機序は、新しい治療薬を開発するための医学研究で注目されています。

科学的研究の応用

Fungicidal Properties

Tiadinil is primarily used as a fungicide to combat rice diseases such as rice blast caused by Magnaporthe oryzae. Its efficacy extends to some bacterial diseases affecting rice crops. The compound can be applied through two methods: nursery box applications and into-water applications, both demonstrating excellent disease control capabilities .

Plant Activator

As a plant activator, this compound enhances systemic acquired resistance (SAR) in plants. It boosts the production of herbivore-induced plant volatiles (HIPVs), which attract predatory mites that help control pest populations . This dual role as both a fungicide and a plant activator positions this compound as a valuable asset in integrated pest management strategies.

Residue Analysis

Research has developed sensitive methods for detecting this compound and its metabolites in agricultural products, such as flue-cured tobacco. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry have been employed to ensure compliance with safety standards and monitor residue levels effectively .

Environmental Impact and Safety

This compound has been evaluated for its toxicological and ecotoxicological profiles, showing favorable results. Its low toxicity to non-target organisms makes it a promising candidate for sustainable agricultural practices . However, ongoing assessments are necessary to fully understand its environmental fate and potential impacts.

Case Study 1: Efficacy Against Rice Blast

A study demonstrated that this compound effectively reduced the incidence of rice blast in field trials. The application of this compound resulted in significantly lower disease severity compared to untreated controls, highlighting its potential as a key component in disease management programs .

Case Study 2: Induction of Plant Defense Mechanisms

In another research effort, this compound was shown to induce SAR in treated rice plants. The increase in HIPV production not only deterred herbivores but also attracted beneficial predators, showcasing the compound's multifaceted role in enhancing plant resilience .

Case Study 3: Residue Monitoring

The development of analytical methods for detecting this compound residues in tobacco demonstrated recovery rates between 72.5% and 98.2%, indicating the reliability of these methods for ensuring food safety . This case underscores the importance of monitoring agricultural chemicals to protect consumer health.

Data Summary Table

作用機序

チアディニルは、植物における全身獲得抵抗を誘導することでその効果を発揮します。このプロセスには、植物の防御機構の活性化が含まれ、それは草食動物の天敵を引き付ける植物揮発性物質によって媒介されます 。 この化合物は、直接的な抗真菌活性はありませんが、植物自身の防御応答を強化することで機能します .

類似の化合物との比較

類似の化合物

イソチアニル: 類似の作用機序を持つ別の植物活性剤。

サリチル酸: 全身獲得抵抗を誘導するよく知られた植物ホルモン。

ベンゾ(1,2,3)チアゾール-7-カルボン酸S-メチルエステル: 植物の防御機構を誘導する別の化合物。

チアディニルの独自性

チアディニルは、その特異的な化学構造と、直接的な抗菌活性を持たずに全身獲得抵抗を誘導する能力のために、独自です。これは、抵抗の発生のリスクなしに、幅広い病原体から作物を保護するために、農業において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Isotianil: Another plant activator with a similar mode of action.

Salicylic Acid: A well-known plant hormone that induces systemic acquired resistance.

Benzo(1,2,3)thiadiazole-7-carbothionic acid S-methyl ester: Another compound that induces plant defense mechanisms.

Uniqueness of Tiadinil

This compound is unique due to its specific chemical structure and its ability to induce systemic acquired resistance without direct antimicrobial activity. This makes it a valuable tool in agriculture for protecting crops from a wide range of pathogens without the risk of developing resistance .

生物活性

Tiadinil is a novel systemic fungicide and plant activator primarily used in agriculture to enhance plant defense mechanisms against various pathogens. Its unique mode of action involves the induction of systemic acquired resistance (SAR) in plants, making it effective against diseases such as rice blast and certain bacterial infections. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by a heterocyclic moiety known as 1,2,3-thiadiazole. This structure contributes to its ability to activate plant defense responses. The compound works by enhancing the production of herbivore-induced plant volatiles, which attract natural enemies of herbivores, thereby indirectly bolstering plant defenses against pests .

Efficacy Against Plant Pathogens

This compound has demonstrated significant efficacy in controlling various plant diseases:

- Rice Blast : this compound exhibits excellent activity against Magnaporthe oryzae, the causative agent of rice blast. In field trials, the application of this compound resulted in lower disease incidence compared to untreated controls .

- Bacterial Diseases : The compound also shows effectiveness against certain bacterial pathogens affecting rice crops. Its application can lead to improved health and yield in infected plants .

Table 1: Efficacy of this compound Against Rice Blast

| Treatment | Disease Incidence (%) |

|---|---|

| Control (untreated) | 93.3 |

| This compound Application | 24.7 |

| Benomyl + this compound Application | 22.2 |

Induction of Systemic Acquired Resistance

Research indicates that this compound acts as an elicitor of systemic acquired resistance, prompting plants to enhance their defensive gene expression. In a study involving tobacco plants, this compound treatment led to increased expression of defense-related genes and improved resistance to pathogens .

Case Study: Tobacco Plant Response

In a controlled experiment, tobacco plants treated with this compound exhibited enhanced resistance to Pseudomonas syringae. The results showed that treated plants had significantly lower disease severity compared to untreated ones, confirming this compound's role in activating plant defense mechanisms .

Comparative Studies with Other Elicitors

This compound has been compared with other compounds known for their elicitor properties. In one study, several newly synthesized thiadiazole derivatives were evaluated alongside this compound. Results indicated that while some derivatives showed promise, this compound remained a benchmark for inducing systemic acquired resistance due to its established efficacy .

Safety and Environmental Impact

This compound has a favorable toxicological profile, making it a viable option for sustainable agricultural practices. Its eco-toxicological assessments indicate minimal adverse effects on non-target organisms when used appropriately .

特性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQYLJSMBWXGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058024 | |

| Record name | Tiadinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

223580-51-6 | |

| Record name | Tiadinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223580-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiadinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiadinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIADINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。